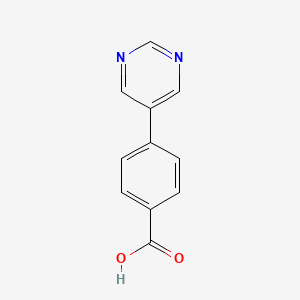

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

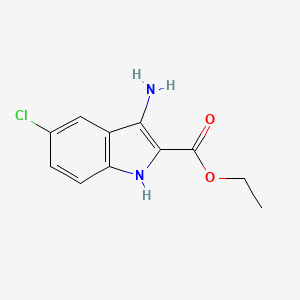

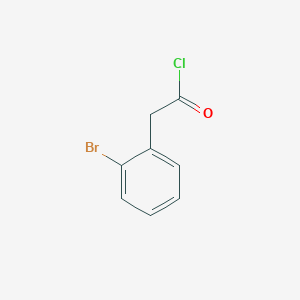

“2-amino-3-(5-methylpyridin-2-yl)propanoic Acid” is a compound that contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 5-methylpyridin-2-yl group .

Molecular Structure Analysis

The molecular structure of “2-amino-3-(5-methylpyridin-2-yl)propanoic Acid” consists of an amino group, a carboxyl group, and a 5-methylpyridin-2-yl group attached to the alpha carbon . The exact 3D structure is not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound 2-amino-3-(5-methylpyridin-2-yl)propanoic Acid can be synthesized through various methods. One approach involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with different amines like 2-aminopyridine and p-toluidine, leading to the formation of compounds like N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones (Harutyunyan et al., 2015).

Crystallography and Molecular Structure : The compound and its derivatives have been studied through crystallography, providing insights into their molecular structure. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate was analyzed, showing that amino acids play a critical role in methylation, detoxication, and antioxidation, and are useful in pharmaceutical and food industries (Li et al., 2009).

Fluorescence and Biological Assays : Derivatives of this compound have been used for fluorescence derivatization of amino acids, proving to be strongly fluorescent and useful in biological assays (Frade et al., 2007).

Applications in Biomedical Research

Drug Development : Variants of the compound have been identified as potent and selective antagonists for certain receptors, like αvβ3 receptors, with significant potential in the treatment of diseases such as osteoporosis. These variants demonstrated excellent in vitro profiles and were selected for clinical development based on their efficacy in in vivo models (Coleman et al., 2004).

Metallopeptide Design : The compound and its analogs have been used in metallopeptide design, illustrating the ability to tune metal binding affinity of small peptides through the incorporation of unnatural multidentate α-amino acids (Cheng et al., 1996).

Material Science and Polymer Modification : The compound has applications in material science, such as the synthesis of light stabilizers and modification of hydrogels, improving their thermal stability and biological activity, thereby extending their utility in medical applications (Yi, 2008; Aly & El-Mohdy, 2015).

properties

IUPAC Name |

2-amino-3-(5-methylpyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYQCBBDLIEYEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400881 |

Source

|

| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid | |

CAS RN |

603940-97-2 |

Source

|

| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)